Laurolactam (azacyclotridecan-2-one) is a 13-membered cyclic amide and the essential monomeric precursor for the synthesis of Polyamide 12 (PA12) via ring-opening polymerization [1]. Featuring a long aliphatic chain with 11 methylene groups separating each amide linkage, it presents as a crystalline solid with a melting point of 150–153 °C . In industrial procurement and materials science, laurolactam is prioritized over shorter-chain lactams when the downstream polymer requires minimal hydrogen bonding density, which directly translates to exceptional hydrophobicity, low density, and high intrinsic flexibility [2]. Its primary value proposition lies in its ability to produce engineering plastics that maintain strict dimensional and mechanical stability in harsh, fluctuating environments where standard polyamides fail [1].
Substituting laurolactam with the more ubiquitous and lower-cost caprolactam (the precursor to PA6) fundamentally alters the resulting polymer's molecular architecture and failure modes [1]. Caprolactam contains only five methylene groups per amide, creating a densely hydrogen-bonded polymer network that absorbs significant atmospheric moisture [2]. This moisture acts as a plasticizer, causing caprolactam-derived components to swell, lose up to 20% of their tensile strength, and fail dimensional tolerance checks in humid environments [2]. Furthermore, the higher rigidity of short-chain lactam polymers makes them prone to brittle fracture at sub-zero temperatures[1]. Buyers must procure laurolactam when the application demands a hydrophobic, long-chain aliphatic backbone that guarantees consistent mechanical performance and dimensional stability regardless of environmental moisture [3].
The extended hydrocarbon segment of laurolactam radically reduces the hydrophilicity of its resulting polymer compared to caprolactam. At standard equilibrium (23°C, 50% relative humidity), laurolactam-derived PA12 absorbs only 0.8–1.2% moisture, whereas caprolactam-derived PA6 absorbs approximately 3.5% [1]. At full saturation, the short-chain alternative can absorb up to 11 times more water [2]. This drastic reduction in moisture uptake prevents the dimensional swelling and loss of tensile strength that plagues standard polyamides.
| Evidence Dimension | Equilibrium Moisture Absorption (23°C, 50% RH) |
| Target Compound Data | 0.8–1.2% (Laurolactam / PA12) |
| Comparator Or Baseline | ~3.5% (Caprolactam / PA6) |
| Quantified Difference | 65–75% reduction in moisture uptake |
| Conditions | Standard atmospheric equilibration (ISO 62) |
Crucial for procuring precursors for precision-molded parts where moisture-induced dimensional changes or mechanical degradation are unacceptable.
Laurolactam's 12-carbon repeat unit creates a less densely packed semi-crystalline morphology than short-chain lactams. As a result, the specific gravity of the polymerized laurolactam is 1.01–1.03 g/cm³, which is the lowest among all standard commercial polyamides [1]. In contrast, caprolactam yields a polymer with a density of 1.13–1.14 g/cm³ [2]. This inherent structural trait allows for the production of lighter components without sacrificing chemical resistance.
| Evidence Dimension | Polymer Density |
| Target Compound Data | 1.01–1.03 g/cm³ (Laurolactam / PA12) |
| Comparator Or Baseline | 1.13–1.14 g/cm³ (Caprolactam / PA6) |
| Quantified Difference | ~9–11% reduction in material density |
| Conditions | Standard solid polymer density measurement (ISO 1183) |
Enables significant weight savings in high-volume automotive and aerospace manufacturing, directly reducing fuel consumption and material weight per part.
The reduced hydrogen bonding density in laurolactam-derived polymers lowers the thermal energy required to melt the crystalline domains. PA12 exhibits a melting point (Tm) of 176–180 °C, compared to the ~220 °C melting point of caprolactam-derived PA6 [1]. This lower melting transition allows for significantly reduced processing temperatures during extrusion and injection molding, mitigating the risk of thermal degradation for sensitive additives[2].
| Evidence Dimension | Polymer Melting Point (Tm) |
| Target Compound Data | 176–180 °C (Laurolactam / PA12) |
| Comparator Or Baseline | ~220 °C (Caprolactam / PA6) |
| Quantified Difference | ~40 °C reduction in processing melting point |
| Conditions | Differential Scanning Calorimetry (DSC) |
Lowers energy consumption during manufacturing and permits the compounding of heat-sensitive functional fillers that would degrade at PA6 processing temperatures.
By spacing amide groups across twelve carbon atoms, laurolactam reduces the polymer's hydrogen bonding density by approximately 50% relative to caprolactam [1]. This structural shift drastically lowers the tensile and flexural modulus. While caprolactam yields a rigid polymer with a modulus near 3,200 MPa, laurolactam produces a highly ductile material with a modulus of 1,300–1,600 MPa [1]. This provides superior intrinsic flexibility and cyclic fatigue resistance without requiring leachable plasticizers[2].
| Evidence Dimension | Tensile Modulus |
| Target Compound Data | 1,300–1,600 MPa (Laurolactam / PA12) |
| Comparator Or Baseline | ~3,200 MPa (Caprolactam / PA6) |
| Quantified Difference | ~50% reduction in stiffness (higher flexibility) |
| Conditions | Dry-as-molded tensile testing (ISO 527) |
Dictates the selection of laurolactam for dynamic applications like living hinges, tubing, and snap-fit assemblies where high rigidity leads to premature fatigue failure.
Driven directly by its exceptionally low moisture absorption (0.8–1.2%) and high chemical resistance, laurolactam is the monomer of choice for manufacturing automotive fluid transfer systems. Unlike caprolactam-based polymers, the resulting PA12 maintains its dimensional tolerances and burst strength even when continuously exposed to hydrocarbons and environmental moisture [1].
Leveraging its low specific gravity (1.01–1.03 g/cm³), laurolactam is procured to synthesize lightweight structural components and 3D printing filaments (e.g., SLS powders) for the aerospace and UAV sectors, where minimizing mass without sacrificing impact resistance is a primary engineering constraint[2].
Because laurolactam imparts a low flexural modulus (1,300–1,600 MPa) and superior low-temperature ductility, it is widely utilized to produce protective sheathing for fiber optic cables and electrical wiring. It prevents brittle fracture during cold-weather installation and withstands cyclic bending better than rigid short-chain polyamides [3].
In specialized polymer research, laurolactam is copolymerized with caprolactam to disrupt the crystalline structure of the homopolymers. This yields random PA6/12 copolymers with tunable, significantly lowered melting points (often <150 °C) and enhanced toughness, making them ideal for high-performance hot-melt adhesives and toughening modifiers [1].
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